Z-D-Phe-OH Z-D-Phe-OH
Brand Name: Vulcanchem
CAS No.: 2448-45-5
VCID: VC21543267
InChI: InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol

Z-D-Phe-OH

CAS No.: 2448-45-5

VCID: VC21543267

Molecular Formula: C17H17NO4

Molecular Weight: 299.32 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Phe-OH - 2448-45-5

Description

Z-D-Phe-OH, also known as N-benzoxycarbonyl-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis and drug development due to its unique properties that enhance interactions in biological systems. This compound is crucial in various research fields, including pharmaceutical development, peptide synthesis, and studies on protein structure.

Pharmaceutical Development

Z-D-Phe-OH is a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its use enhances the specificity and efficacy of therapeutic agents by allowing for the precise construction of peptides with desired biological activities .

Peptide Synthesis

In peptide synthesis, Z-D-Phe-OH serves as a protected amino acid, facilitating the formation of peptides with specific sequences. This is crucial for drug formulation and biological research, where the precise structure of peptides can significantly affect their biological activity .

Food Industry Applications

In the food industry, Z-D-Phe-OH is explored for its potential in flavor enhancement and food preservation. It offers a natural alternative to synthetic additives, appealing to health-conscious consumers .

Cosmetic Formulations

This compound is also used in the formulation of skincare products due to its potential benefits in skin health, making it a popular choice among cosmetic chemists for developing innovative products .

Enzymatic Studies

In enzymatic studies, compounds like Z-D-Phe-D-Ala have been used to investigate the substrate specificity of enzymes such as cathepsin A. These studies show that Z-D-Phe-D-Ala competitively inhibits both peptidase and esterase activities of cathepsin A, indicating that these activities are catalyzed at the same site .

Synthesis and Modification

Z-D-Phe-OH can be modified to create various derivatives, such as Z-D-Phe(4-NO2)-OH, which involves the addition of a nitro group to the phenyl ring. This modification can alter the compound's properties and biological activity .

Table 2: Applications of Z-D-Phe-OH

ApplicationDescription
Pharmaceutical DevelopmentBuilding block for drugs targeting neurological disorders
Peptide SynthesisProtected amino acid for precise peptide construction
Protein Structure ResearchInsights into protein folding and interactions
Food IndustryNatural alternative for flavor enhancement and preservation
Cosmetic FormulationsPotential benefits in skin health
CAS No. 2448-45-5
Product Name Z-D-Phe-OH
Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
IUPAC Name 3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C17H17NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)
Standard InChIKey RRONHWAVOYADJL-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Synonyms N-Cbz-D-phenylalanine;Z-D-Phe-OH;2448-45-5;Cbz-D-Phe-OH;Z-D-phenylalanine;CHEMBL63865;N-benzyloxycarbonyl-D-phenylalanine;N-(Carbobenzyloxy)-D-phenylalanine;(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoicacid;Cbz-D-Phe;Cbz-D-Phenylalanine;AC1LDUWW;PubChem10515;KSC495G0T;C4127_SIGMA;SCHEMBL219151;N-Carbobenzoxy-D-phenylalanine;Jsp004893;benzyloxycarbonyl-D-phenylalanine;96995_FLUKA;CTK3J5309;ZINC38520;MolPort-003-940-729;RRONHWAVOYADJL-OAHLLOKOSA-N;ACT07673
PubChem Compound 100081
Last Modified Aug 15 2023

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